molecular formula C21H14ClN3O5S B2888131 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 877638-07-8

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B2888131
CAS RN: 877638-07-8
M. Wt: 455.87
InChI Key: OJFBUGNAFRGKPE-UHFFFAOYSA-N
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Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C21H14ClN3O5S and its molecular weight is 455.87. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activities

A series of novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, alongside good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). Furthermore, pyrimidine-linked pyrazole heterocyclics have shown notable insecticidal and antibacterial potential, highlighting their importance in addressing antimicrobial resistance and pest control (Deohate & Palaspagar, 2020).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveal the chemical versatility of such compounds. These derivatives have shown promising results in cytotoxic and anti-inflammatory activities, underscoring the potential therapeutic applications in cancer and inflammation (Rahmouni et al., 2016).

Anticancer Properties of Derivatives

The design, synthesis, characterization, and evaluation of anticancer properties of specific derivatives further demonstrate the therapeutic potential of compounds within this chemical framework. Some derivatives have shown superior anti-proliferative activities compared to established anticancer agents like paclitaxel (Jose, 2017).

Molecular Docking Studies

Molecular docking studies of newly synthesized compounds, such as 1,3-oxazole clubbed pyridyl-pyrazolines, have provided insights into their anticancer and antimicrobial agent potential. These studies help in understanding the molecular interactions and efficacy of these compounds against cancer cells and pathogenic strains, paving the way for the development of new pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Green Chemistry Approaches

The development of green chemistry approaches for the synthesis of related compounds, such as the one-pot four-component synthesis of certain derivatives, showcases the evolution towards more sustainable and environmentally friendly methods in medicinal chemistry research (Yadav et al., 2021).

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O5S/c1-12-18(19(25-30-12)14-5-2-3-6-15(14)22)20(27)29-17-10-28-13(9-16(17)26)11-31-21-23-7-4-8-24-21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFBUGNAFRGKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

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